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Compound of Interest

Compound Name:
Methyl 2-methylpiperidine-3-

carboxylate

Cat. No.: B575681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
2-methylpiperidine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal

chemistry and organic synthesis. Due to the limited availability of complete spectral data for the

specific (2S, 3S)-stereoisomer, this document also includes data for closely related

diastereomers to provide a thorough analytical context.

Chemical Structure and Properties
IUPAC Name: methyl 2-methylpiperidine-3-carboxylate

Molecular Formula: C₈H₁₅NO₂[1][2][3][4]

Molecular Weight: 157.21 g/mol [1][2][3][4]

CAS Number (for (2S,3S)-isomer): 476187-32-3[1][2][3][4]

Methyl 2-methylpiperidine-3-carboxylate is a derivative of piperidine, a common scaffold in

many biologically active compounds. The presence of two stereocenters at the C2 and C3

positions gives rise to four possible stereoisomers. The specific stereochemistry significantly

influences its biological activity and interaction with molecular targets.[1]
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Spectroscopic Data
The following sections present available spectroscopic data for methyl 2-methylpiperidine-3-
carboxylate and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below

are the reported ¹H and ¹³C NMR data for the cis- and trans-isomers of methyl 2-
methylpiperidine-3-carboxylate.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Integration
Assignment
(cis-isomer)

Assignment
(trans-
isomer)

3.72 s - 0.45H OMe -

3.71 s - 2.55H - OMe

3.52 d 3.5 0.85H - NCHCO₂

3.16-3.08 m - 1H NCH NCH

2.96 d 10.0 0.15H NCHCO₂ -

2.65-2.57 m - 1H NCH NCH

2.24-2.13 m - 1H CHMe CHMe

1.68-1.57 m - 3H CH₂ CH₂

1.39-1.32 m - 1H CH CH

0.93 d 7.0 2.55H - CHMe

0.87 d 7.0 0.45H CHMe -

Data adapted from a study on related piperidine derivatives, representing a mixture of cis and

trans isomers.[5]
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Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment (cis-isomer) Assignment (trans-isomer)

174.9 C=O C=O

58.7 NCH₂Ph -

53.9 NCHMe NCHMe

51.5 OMe OMe

50.1 NCH₂ NCH₂

41.3 CHCO₂ CHCO₂

31.1 CH₂ CH₂

23.4 CH₂ CH₂

14.2 CHMe CHMe

Note: Some assignments are based on the N-benzylated derivative and may vary slightly for

the free amine.[5]

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹) Functional Group Assignment

3300-3500 (broad) N-H stretch (secondary amine)

2929 C-H stretch (aliphatic)

1741 C=O stretch (ester)

1435 C-H bend

1202 C-O stretch (ester)
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Data compiled from general spectroscopic principles and data for related piperidine derivatives.

[1][5] A broad absorption between 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the

secondary amine, with the broadening resulting from hydrogen bonding. The prominent peak

around 1740 cm⁻¹ is indicative of the ester carbonyl group.[1]

Mass Spectrometry (MS)
While specific mass spectral data for methyl 2-methylpiperidine-3-carboxylate is not readily

available in the searched literature, the expected fragmentation patterns can be predicted

based on its structure.

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 157.

Major Fragmentation Pathways:

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 126.

Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at m/z = 98.

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the methyl group at

C2, resulting in a fragment at m/z = 142.

Ring opening and subsequent fragmentation.

Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic

analysis of methyl 2-methylpiperidine-3-carboxylate.

Synthesis
A general procedure for the synthesis of methyl 2-methylpiperidine-3-carboxylate involves

the hydrogenation of the corresponding pyridine precursor.[5]

Reaction Setup: To a solution of methyl 2-methylnicotinate in acetic acid, add Platinum(IV)

oxide (PtO₂) as a catalyst.
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Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas and stir

vigorously at room temperature for 16 hours.

Workup: After the reaction is complete, filter the mixture to remove the catalyst. The solvent

is then removed under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7

mL of a deuterated solvent (e.g., CDCl₃).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane).

Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

The GC will separate the components of the sample, and the MS will provide mass spectral

data for each component.
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Data Analysis: Analyze the mass spectrum of the peak corresponding to the target

compound to identify the molecular ion and major fragment ions.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

synthesized organic compound like methyl 2-methylpiperidine-3-carboxylate.
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Caption: General workflow from synthesis to spectroscopic analysis.
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Caption: Relationship between the compound and analytical data.

Conclusion
This technical guide has summarized the available spectroscopic data for methyl 2-
methylpiperidine-3-carboxylate, providing a valuable resource for researchers in the fields of

organic synthesis and medicinal chemistry. While a complete dataset for the (2S, 3S)-isomer is

not fully available in the public domain, the data for its diastereomers offers a strong foundation

for the characterization of this and related compounds. The provided experimental protocols

offer a starting point for the synthesis and analysis of this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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